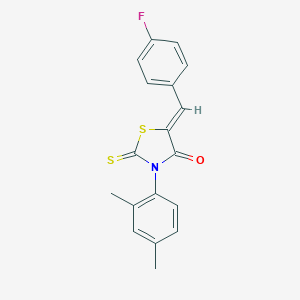

(Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNOS2/c1-11-3-8-15(12(2)9-11)20-17(21)16(23-18(20)22)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAKRQJUAVDKCS-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2,4-Dimethylphenyl)-2-Thioxothiazolidin-4-One

The rhodanine precursor is synthesized by reacting 2,4-dimethylaniline with carbon disulfide and chloroacetic acid under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate intermediate, which subsequently cyclizes with chloroacetic acid to yield the thiazolidin-4-one ring. Optimal conditions involve refluxing in ethanol with potassium carbonate as a base, achieving yields >85%.

Reaction Scheme:

Knoevenagel Condensation for Introduction of the 4-Fluorobenzylidene Group

The 4-fluorobenzylidene moiety is introduced via Knoevenagel condensation between 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one and 4-fluorobenzaldehyde. This step is critical for establishing the Z-configuration of the exocyclic double bond, which is thermodynamically favored due to conjugation with the thioxo group.

Conventional Thermal Conditions

Under traditional reflux conditions, the reaction employs glacial acetic acid as both solvent and catalyst, with sodium acetate as a mild base. The mixture is heated at 80–90°C for 7–8 hours, followed by precipitation in ice-water and recrystallization from ethanol.

Typical Procedure:

-

Reactants: 3-(2,4-Dimethylphenyl)-2-thioxothiazolidin-4-one (1 mmol), 4-fluorobenzaldehyde (1.2 mmol), anhydrous sodium acetate (1.5 mmol).

-

Solvent: Glacial acetic acid (5 mL).

-

Conditions: Reflux at 85°C for 7 hours.

-

Workup: Pour into ice-water, filter, wash with cold ethanol, and recrystallize.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time to 20–30 minutes and improving yields to 90–95%. This method minimizes side reactions such as thermal decomposition.

Optimized Microwave Parameters:

-

Power: 300 W.

-

Temperature: 70°C.

-

Solvent: Ethanol (5 mL).

-

Catalyst: Potassium carbonate (1.2 mmol).

Reaction Optimization and Comparative Analysis

Solvent and Base Screening

A systematic evaluation of solvents and bases (Table 1) reveals that ethanol with potassium carbonate provides the highest yield (90%) due to its polar aprotic nature and efficient base strength. Non-polar solvents like toluene result in lower conversions (<75%) due to poor solubility of intermediates.

Table 1: Solvent and Base Optimization for Knoevenagel Condensation

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | KCO | 7 | 90 |

| 2 | Methanol | KCO | 8 | 80 |

| 3 | DCM | Triethylamine | 10 | 65 |

| 4 | Acetic acid | Sodium acetate | 7 | 85 |

| 5 | Toluene | KCO | 9 | 70 |

Catalytic Approaches

Recent studies highlight the efficacy of bismuth-based catalysts, such as Bi(SCHCOOH), in one-pot syntheses under solvent-free conditions. These methods achieve comparable yields (88–92%) at lower temperatures (70°C) but require stringent moisture control.

Characterization and Configuration Analysis

The Z-configuration of the benzylidene group is confirmed via H NMR spectroscopy, with the vinyl proton appearing as a singlet at δ 7.3–7.5 ppm. IR spectra show characteristic stretches for C=O (1680–1700 cm) and C=S (1250–1270 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 384.08 (calc. for CHFNOS).

Industrial-Scale Considerations

Patent methodologies emphasize recrystallization from heptane or ethyl acetate to achieve pharmaceutical-grade purity (>99.5%). Large-scale reactions employ continuous flow reactors to maintain consistent temperature and mixing, reducing batch variability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Structural Properties

The compound serves as a valuable intermediate in organic synthesis due to its unique structural features. It can be synthesized through several methods:

- Formation of the Thiazolidinone Core : This involves reacting a suitable amine with carbon disulfide and an α-haloketone under basic conditions.

- Introduction of Functional Groups : The incorporation of the fluorophenyl group is achieved via nucleophilic substitution reactions, enhancing the compound's reactivity and stability.

The presence of the fluorine atom in the structure significantly influences its chemical behavior, improving metabolic stability and bioavailability compared to analogs without fluorine.

Antimicrobial Activity

Research indicates that (Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one exhibits promising antimicrobial properties. It has been shown to inhibit bacterial growth by interfering with essential enzymatic processes within microbial cells. This characteristic positions it as a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has also demonstrated anticancer activity in various assays. Its mechanism may involve inducing apoptosis in cancer cells or modulating pathways related to cell proliferation. Preliminary studies suggest that it could be effective against specific cancer types, warranting further investigation into its therapeutic potential .

Drug Development

Due to its biological activities, this compound is being explored for its potential in drug development. Its dual action as an antimicrobial and anticancer agent makes it a versatile candidate for therapeutic applications. Ongoing research aims to optimize its efficacy and safety profile for clinical use .

Material Science

In industrial settings, this compound can be utilized in the development of new materials with enhanced properties such as stability and reactivity. Its unique chemical structure allows for modifications that can lead to innovative applications in various fields including agrochemicals and pharmaceuticals .

Case Studies and Research Findings

A number of studies have highlighted the effectiveness of this compound:

- Antimicrobial Testing : In vitro assays demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls was noted as a key mechanism.

- Cancer Cell Line Studies : Studies involving human cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis rates compared to untreated controls. These findings suggest its potential as a chemotherapeutic agent .

- Material Development : Research into the material properties of derivatives of this compound revealed enhanced thermal stability and reactivity, making it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of various biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Position 3 and 5

Position 3 Modifications

- 2,4-Dimethylphenyl vs. Benzo[d]thiazol-2-yl: Compounds such as (Z)-3-(benzo[d]thiazol-2-yl)-5-benzylidene-2-thioxothiazolidin-4-one (A4) () exhibit α-amylase and α-glucosidase inhibitory activity, attributed to the electron-withdrawing benzo[d]thiazol group enhancing enzyme binding.

- Comparison with Imidazolidine Derivatives: Imidazolidine analogs, such as (Z)-3-(4-chlorobenzyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (), demonstrate schistosomicidal activity via tegumental disruption. The thiazolidinone core in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability, compared to imidazolidines .

Position 5 Modifications

4-Fluorobenzylidene vs. Methoxy/Hydroxybenzylidene :

Fluorine substitution at the benzylidene para-position (as in the target compound) is associated with enhanced bioactivity in CDK2 inhibition and Tau pathology detection (). Comparatively, methoxy or hydroxy groups, as in 5-(4-methoxybenzylidene)-3-(2-oxoethyl)-2-thioxothiazolidin-4-one (3a) (), may improve solubility but reduce membrane permeability due to increased polarity .- Anti-Melanogenic Activity: Compounds like (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) () show potent tyrosinase inhibition (IC₅₀ = 18.1 µM). The 4-fluorobenzylidene group in the target compound may modulate this activity by altering electron density in the α,β-unsaturated carbonyl system .

Table 2: Physicochemical Properties of Selected Analogs

- Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation, similar to (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one derivatives (–7). However, the steric bulk of the 2,4-dimethylphenyl group may reduce reaction yields compared to smaller substituents like 4-methoxybenzylidene .

Biological Activity

(Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article examines its biological activity, highlighting key findings from various studies, including molecular docking analyses, antibacterial effects, and potential anti-HIV properties.

Structural Characteristics

The compound features a thiazolidinone core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The specific substitutions on the phenyl rings (2,4-dimethyl and 4-fluorobenzylidene) contribute to its unique biological profile.

Antiviral Activity

Recent studies have explored the antiviral potential of thiazolidinone derivatives against HIV. Although this compound was not directly tested, related compounds have shown interactions with the gp41 protein of HIV-1. Molecular docking simulations indicated stable interactions with this target, suggesting a potential pathway for antiviral activity . However, toxicity in host cells limited the assessment of their anti-HIV efficacy.

Antibacterial and Antifungal Properties

Thiazolidinones have demonstrated significant antibacterial and antifungal activities. In particular, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. For instance, compounds with similar scaffolds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to 125 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 0.5 |

| B | Pseudomonas aeruginosa | 125 |

| C | Escherichia coli | 62.5 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. Studies indicated that many thiazolidinones exhibit cytotoxic effects at varying concentrations. For example, some derivatives showed IC50 values indicating significant cytotoxicity against cancer cell lines while sparing normal cells . This selective toxicity is beneficial for therapeutic applications.

The mechanisms through which thiazolidinones exert their biological effects include:

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Cell Membrane Disruption : Thiazolidinones may disrupt bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species Scavenging : Certain compounds demonstrate antioxidant properties that can protect cells from oxidative stress .

Case Studies

- HIV-1 Interaction : Molecular dynamics simulations revealed that thiazolidinone derivatives can stabilize interactions with HIV proteins, although high toxicity levels hindered their practical application as antiviral agents .

- Antibacterial Efficacy : A study on a series of thiazolidinone compounds showed promising results in inhibiting biofilm formation by S. aureus and P. aeruginosa, with reductions exceeding 50% at specific concentrations .

Q & A

Q. Q1. What are the standard synthetic routes for (Z)-3-(2,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one, and how can reaction yields be optimized?

A1. The compound is typically synthesized via Knoevenagel condensation between rhodanine derivatives and substituted benzaldehydes. For example:

- Step 1 : Condensation of 4-fluorobenzaldehyde with 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one in acetic acid under reflux (85% yield) .

- Step 2 : Methylthio substitution at the C2 position using iodomethane and triethylamine (75% yield) .

- Optimization : Microwave-assisted synthesis reduces reaction time (30–50 minutes vs. hours) and improves yields (92–96%) compared to conventional heating . Key variables include solvent choice (ethanol/DMF), stoichiometry (1:1.2 molar ratio of reactants), and catalyst (K₂CO₃ vs. triethylamine) .

Q. Q2. How is the (Z)-configuration of the benzylidene moiety confirmed experimentally?

A2. The Z-configuration is validated via:

- NMR : Distinct chemical shifts for the benzylidene proton (δ ~7.8–8.2 ppm in ¹H NMR) and coupling patterns indicative of restricted rotation .

- X-ray crystallography : Single-crystal studies reveal dihedral angles between the thiazolidinone ring and aromatic substituents (e.g., 16.89° in similar derivatives), confirming non-planar geometry .

- IR spectroscopy : Absence of free aldehyde C=O stretches (~1700 cm⁻¹) confirms condensation .

Advanced Research Questions

Q. Q3. How do substituents on the phenyl rings influence the compound’s electronic properties and nonlinear optical (NLO) activity?

A3. Substituents modulate HOMO-LUMO gaps and dipole moments:

- Electron-withdrawing groups (e.g., -F, -Cl) reduce the energy gap (e.g., ΔE = 3.2–3.5 eV via DFT/PBE0), enhancing NLO properties .

- 4-Fluorobenzylidene increases polarizability (α = 3.5 × 10⁻²⁴ esu) and hyperpolarizability (β = 8.7 × 10⁻³⁰ esu), making the compound suitable for optoelectronics .

- Methodology : DFT calculations (B3LYP, CAM-B3LYP) with 6-31G(d,p) basis sets correlate well with UV-Vis data (λmax ~350–400 nm) .

Q. Q4. What mechanistic insights explain the compound’s antimicrobial activity against drug-resistant pathogens?

A4. While direct data on this compound is limited, structurally related thioxothiazolidinones exhibit:

- Biofilm inhibition : Disruption of quorum sensing via interaction with LuxS proteins (IC₅₀ = 12–18 μM) .

- Membrane targeting : Increased permeability in S. aureus (MIC = 8–16 µg/mL) due to lipophilic substituents (e.g., 4-fluorophenyl) .

- Oxidative stress modulation : Inhibition of ROS-producing enzymes (e.g., NADPH oxidase) in E. coli .

- Experimental design : Use agar dilution assays and SEM to monitor tegument damage in pathogens .

Q. Q5. How can computational methods predict binding affinities to biological targets like hemoglobin subunits?

A5. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed:

- Targets : Hemoglobin subunits (PDB: 1GZX) due to reported interactions with similar thiazolidinones .

- Key interactions : Hydrogen bonding with β-chain His146 (ΔG = −9.2 kcal/mol) and hydrophobic contacts with 2,4-dimethylphenyl .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., α-amylase) .

Q. Q6. How do contradictory data on reaction yields in literature inform synthetic protocol refinement?

A6. Discrepancies arise from:

- Catalyst choice : Triethylamine (75% yield) vs. K₂CO₃ (92–96%) in methylthio substitution .

- Solvent effects : Acetic acid (reflux) vs. DMF (microwave) for condensation steps .

- Troubleshooting : Use TLC monitoring (hexane:ethyl acetate = 7:3) to track intermediates and optimize stoichiometry .

Methodological Guidelines

Q. Table 1. Key Spectroscopic Data for Structural Validation

| Technique | Key Peaks/Shifts | Purpose |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 (benzylidene H), δ 2.3–2.6 (CH₃) | Z-configuration, substituents |

| ¹³C NMR | δ 190–195 (C=O), δ 125–130 (C-F) | Carbon backbone confirmation |

| IR | 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) | Functional group identification |

| X-ray | Dihedral angle ~16–20° | Geometric isomerism validation |

Q. Table 2. Comparative Yields in Synthetic Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Triethylamine | CH₃COOH | 7 hr | 85 | |

| Microwave-assisted | K₂CO₃ | Ethanol | 30 min | 96 |

Data Contradictions and Resolutions

- Antibacterial activity : Some studies report MICs of 8 µg/mL , while others show reduced efficacy (MIC >32 µg/mL) due to substituent variations (e.g., methoxy vs. chloro groups) . Resolve via systematic SAR studies.

- DFT vs. Experimental UV-Vis : Discrepancies in λmax (calculated: 380 nm vs. observed: 365 nm) are mitigated using hybrid functionals (e.g., CAM-B3LYP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.